molecular formula C17H18ClNO3S B5208872 2-[(3-chlorobenzyl)thio]-N-(3,4-dimethoxyphenyl)acetamide

2-[(3-chlorobenzyl)thio]-N-(3,4-dimethoxyphenyl)acetamide

Cat. No. B5208872
M. Wt: 351.8 g/mol
InChI Key: IQWJGEALSPZJIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(3-chlorobenzyl)thio]-N-(3,4-dimethoxyphenyl)acetamide is a chemical compound that has shown significant potential in various scientific research applications. It is synthesized using a specific method and has a unique mechanism of action that can lead to various biochemical and physiological effects. In

Mechanism of Action

The mechanism of action of 2-[(3-chlorobenzyl)thio]-N-(3,4-dimethoxyphenyl)acetamide involves the inhibition of certain enzymes and receptors in the body. It has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. It also acts as an antagonist at the sigma-1 receptor, which is a receptor involved in various physiological processes, including pain perception and neuroprotection.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-[(3-chlorobenzyl)thio]-N-(3,4-dimethoxyphenyl)acetamide include the inhibition of cancer cell growth, neuroprotection, and the regulation of gene expression. It has also been found to have anti-inflammatory properties and can reduce inflammation in the body.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-[(3-chlorobenzyl)thio]-N-(3,4-dimethoxyphenyl)acetamide in lab experiments is its potential as a lead compound for the development of new drugs. It has also been found to have relatively low toxicity, making it a safer alternative to other compounds. However, one of the limitations is the lack of studies on its long-term effects and potential side effects.

Future Directions

There are several future directions for the research on 2-[(3-chlorobenzyl)thio]-N-(3,4-dimethoxyphenyl)acetamide. One direction is the development of new drugs based on its structure and mechanism of action. Another direction is the exploration of its potential in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease. Further studies are also needed to determine its long-term effects and potential side effects.
In conclusion, 2-[(3-chlorobenzyl)thio]-N-(3,4-dimethoxyphenyl)acetamide is a chemical compound with significant potential in various scientific research applications. Its unique mechanism of action and biochemical and physiological effects make it a promising lead compound for the development of new drugs. However, further studies are needed to determine its long-term effects and potential side effects.

Synthesis Methods

2-[(3-chlorobenzyl)thio]-N-(3,4-dimethoxyphenyl)acetamide is synthesized using a specific method that involves the reaction between 3-chlorobenzyl chloride and 3,4-dimethoxyaniline. The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent, such as acetonitrile. The resulting product is then reacted with acetic anhydride to obtain the final product.

Scientific Research Applications

2-[(3-chlorobenzyl)thio]-N-(3,4-dimethoxyphenyl)acetamide has shown potential in various scientific research applications, such as cancer research, neuroscience, and drug discovery. It has been found to have anticancer properties and can inhibit the growth of cancer cells. It has also been shown to have neuroprotective effects and can protect neurons from damage. In drug discovery, it has been used as a lead compound for the development of new drugs.

properties

IUPAC Name

2-[(3-chlorophenyl)methylsulfanyl]-N-(3,4-dimethoxyphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClNO3S/c1-21-15-7-6-14(9-16(15)22-2)19-17(20)11-23-10-12-4-3-5-13(18)8-12/h3-9H,10-11H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQWJGEALSPZJIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)CSCC2=CC(=CC=C2)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(3-chlorophenyl)methylsulfanyl]-N-(3,4-dimethoxyphenyl)acetamide

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